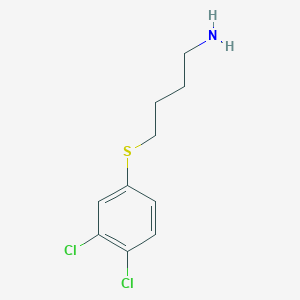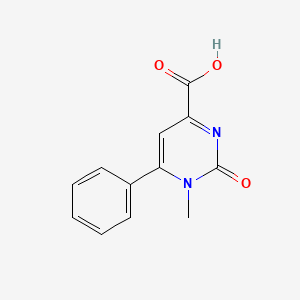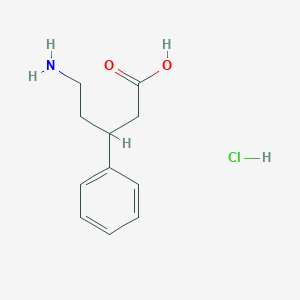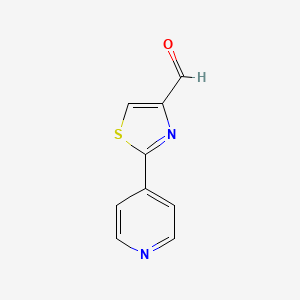
2-(Pyridin-4-yl)thiazole-4-carbaldehyde
Vue d'ensemble
Description
“2-(Pyridin-4-yl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is a light yellow solid and is used as a building block in pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H . The molecular weight of the compound is 190.23 .Physical And Chemical Properties Analysis
“this compound” is a light yellow solid . It has a molecular weight of 190.23 .Applications De Recherche Scientifique
Sensor Development
2-(Pyridin-4-yl)thiazole-4-carbaldehyde derivatives have been used in the development of chemical sensors. For instance, a study by Ganjali et al. (2007) demonstrated the use of a related compound as a neutral ionophore in constructing an Er(III) membrane sensor. This sensor showed high selectivity and a wide linear range, making it suitable for analytical applications, including the direct monitoring of Er(III) in binary mixtures and indirect determination of fluoride ions in mouthwash preparations (Ganjali et al., 2007).
Synthesis and Catalysis
The compound has been involved in synthetic chemistry and catalysis. Ahmed et al. (2014) reported its use in the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent reaction. This method provided a novel approach to synthesizing quinolines, which are important in pharmaceutical chemistry (Ahmed et al., 2014).
Materials Science
In materials science, derivatives of this compound have been used in the synthesis of polymers and materials with specific properties. Happ et al. (2011) synthesized a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, demonstrating energy transfer efficiency higher than 70% (Happ et al., 2011).
Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound have been used for selective detection and quantification of specific ions. Gallego et al. (1979) used a related compound for the spectrophotometric determination of trace amounts of iron (Gallego et al., 1979).
Pharmaceutical Research
In pharmaceutical research, derivatives have been explored for their potential biological activities. Kamat et al. (2019) synthesized a derivative that showed promising activity against bacterial strains and affinity towards DNA double helix (Kamat et al., 2019).
Biomedical Applications
For biomedical applications, the compound has been used in developing nucleic acid analogs. Mitsui et al. (2002) synthesized a base pair between a derivative and 9-methyl-imidazo[(4,5)-b]pyridine, providing insights for the expansion of the genetic alphabet (Mitsui et al., 2002).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii , which could potentially be the targets for this compound.
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii , it may impact the DNA replication and repair pathways.
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may cause DNA damage, leading to cell cycle arrest and cell death.
Analyse Biochimique
Biochemical Properties
2-(Pyridin-4-yl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can act as catalysts in biochemical reactions . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms in the thiazole ring and the metal ions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the production of collagen in vitro, indicating its potential role in cellular differentiation and tissue repair . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal temperatures and pressures, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and tissue repair. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct biochemical environments.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRZQDSOIGSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651225 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
533885-37-9 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)

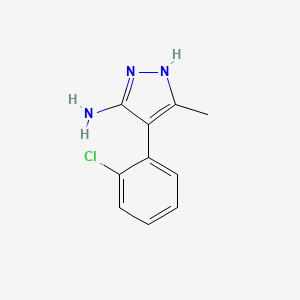

![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
